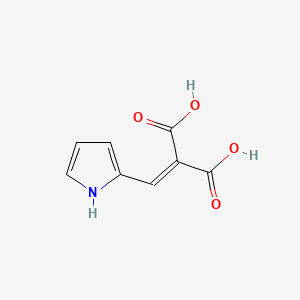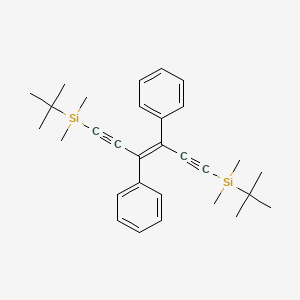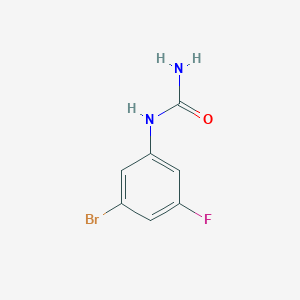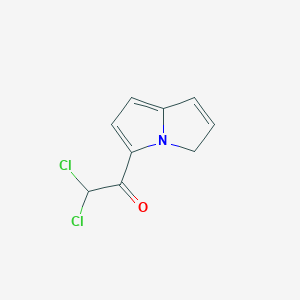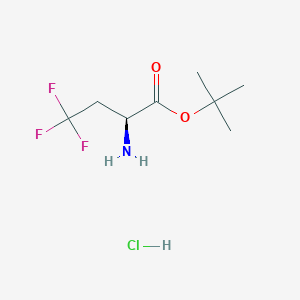
4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride is a synthetic organic compound with the molecular formula C8H15ClF3NO2. It is a derivative of alanine, where the alpha carbon is substituted with a trifluoromethyl group and the amino group is protected as a tert-butyl ester. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4,4-trifluorobutanoic acid.
Amidation: The trifluorobutanoic acid is then converted to its corresponding amide using an appropriate amine.
Esterification: The amide is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Substituted derivatives with different functional groups.
Hydrolysis: 4,4,4-Trifluorobutanoic acid.
Reduction: Reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, especially in designing inhibitors for specific enzymes.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoroalanine: A similar compound without the tert-butyl ester group.
Trifluoromethylalanine: Another derivative with different substitution patterns on the alanine backbone.
Fluoroalanine: A simpler analog with fewer fluorine atoms.
Uniqueness
4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride is unique due to its combination of the trifluoromethyl group and the tert-butyl ester protection. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H15ClF3NO2 |
|---|---|
Peso molecular |
249.66 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate;hydrochloride |
InChI |
InChI=1S/C8H14F3NO2.ClH/c1-7(2,3)14-6(13)5(12)4-8(9,10)11;/h5H,4,12H2,1-3H3;1H/t5-;/m0./s1 |
Clave InChI |
QHQXIAWIMUFDBR-JEDNCBNOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CC(F)(F)F)N.Cl |
SMILES canónico |
CC(C)(C)OC(=O)C(CC(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
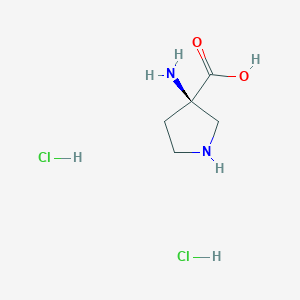
![6-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857121.png)
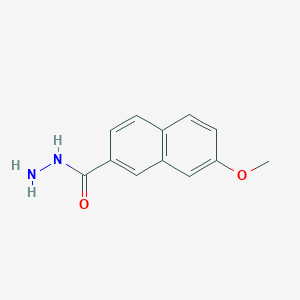
![6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B12857128.png)
![[2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone](/img/structure/B12857130.png)
![2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid](/img/structure/B12857133.png)
